2-Amino-N-isopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide 2-Amino-N-isopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13534820
InChI: InChI=1S/C10H21N3O/c1-8(2)13(10(14)6-11)9-4-5-12(3)7-9/h8-9H,4-7,11H2,1-3H3/t9-/m1/s1
SMILES: CC(C)N(C1CCN(C1)C)C(=O)CN
Molecular Formula: C10H21N3O
Molecular Weight: 199.29 g/mol

2-Amino-N-isopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide

CAS No.:

Cat. No.: VC13534820

Molecular Formula: C10H21N3O

Molecular Weight: 199.29 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-isopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide -

Specification

Molecular Formula C10H21N3O
Molecular Weight 199.29 g/mol
IUPAC Name 2-amino-N-[(3R)-1-methylpyrrolidin-3-yl]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C10H21N3O/c1-8(2)13(10(14)6-11)9-4-5-12(3)7-9/h8-9H,4-7,11H2,1-3H3/t9-/m1/s1
Standard InChI Key KEIUFNACHLTDGI-SECBINFHSA-N
Isomeric SMILES CC(C)N([C@@H]1CCN(C1)C)C(=O)CN
SMILES CC(C)N(C1CCN(C1)C)C(=O)CN
Canonical SMILES CC(C)N(C1CCN(C1)C)C(=O)CN

Introduction

Chemical Identity and Structural Features

2-Amino-N-isopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide is characterized by a molecular formula of C10H21N3O\text{C}_{10}\text{H}_{21}\text{N}_3\text{O} and a molar mass of 199.29 g/mol . The compound features:

  • A central acetamide backbone (CH3CONH2\text{CH}_3\text{CONH}_2) modified with two substituents:

    • An isopropyl group (-N(CH(CH3)2\text{-N(CH(CH}_3\text{)}_2) at the nitrogen atom.

    • A (R)-1-methyl-pyrrolidin-3-yl group attached to the same nitrogen, introducing a chiral center at the pyrrolidine ring’s 3-position .

The stereochemistry of the pyrrolidine moiety ((R)-configuration) is critical for molecular interactions, as enantiomeric forms often exhibit divergent biological activities .

PropertyValue
CAS Number1354003-17-0
Molecular FormulaC10H21N3O\text{C}_{10}\text{H}_{21}\text{N}_3\text{O}
Molar Mass199.29 g/mol
Key Functional GroupsAcetamide, pyrrolidine, isopropyl

Physicochemical Properties and Stability

  • Lipophilicity: The isopropyl and methyl-pyrrolidine groups likely enhance lipid solubility, favoring blood-brain barrier penetration .

  • Ionization: The acetamide’s amino group (pKa8.5\text{p}K_a \approx 8.5) may render the compound partially protonated at physiological pH, influencing solubility and receptor binding .

Challenges and Future Directions

Synthetic Optimization

  • Stereochemical Purity: Ensuring enantiomeric excess in the (R)-pyrrolidine moiety remains a hurdle, necessitating advanced catalytic asymmetric methods .

  • Scalability: Transitioning from lab-scale synthesis to industrial production requires solvent optimization and cost-effective catalysts .

Pharmacological Profiling

  • In Vitro Screening: Priority targets include kinase inhibition assays, receptor binding studies, and microbial growth inhibition tests.

  • ADMET Studies: Predictive modeling of absorption, distribution, metabolism, excretion, and toxicity is critical for drug development .

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